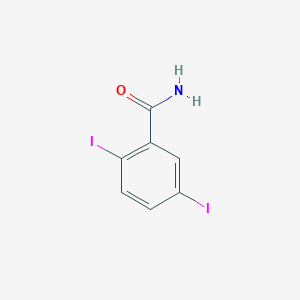

2,5-Diiodobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5I2NO |

|---|---|

Molecular Weight |

372.93 g/mol |

IUPAC Name |

2,5-diiodobenzamide |

InChI |

InChI=1S/C7H5I2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) |

InChI Key |

DKMYXCUHBLFEDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Diiodobenzamide and Its Precursors

Direct Halogenation Strategies for Benzamide (B126) Frameworks

Direct halogenation of the benzamide core is a primary route to producing iodinated derivatives. This approach involves the electrophilic substitution of hydrogen atoms on the aromatic ring with iodine. The low reactivity of molecular iodine necessitates the use of activating agents or more potent iodine sources to facilitate the reaction. ajol.info The choice of iodinating system can influence the reaction's efficiency, regioselectivity, and substrate scope.

Achieving regioselective di-iodination of benzamide presents a synthetic challenge. The directing effects of the amide group and the reaction conditions must be precisely managed to favor the formation of the 2,5-disubstituted product over other isomers. Several methodologies have been developed to address this, employing a range of iodinating reagents and catalytic systems.

A common and straightforward method for aromatic iodination involves the use of molecular iodine in the presence of an oxidizing agent. The oxidant's role is to convert the hydrogen iodide (HI) byproduct back into iodine or to generate a more electrophilic iodine species, thereby driving the reaction forward. Hydrogen peroxide (H₂O₂) is a frequently used, environmentally benign oxidant for this purpose. chem-soc.si

This system has been effectively applied to introduce iodine into various aromatic compounds. chem-soc.si For instance, the synthesis of 3,5-diiodosalicylic acid, a structurally related di-iodinated aromatic acid, was achieved in a 95% yield by reacting salicylic (B10762653) acid with iodine in the presence of hydrogen peroxide. nih.gov The reaction typically involves refluxing the substrate with iodine and H₂O₂, followed by the addition of a reducing agent like sodium thiosulfate (B1220275) to quench any unreacted iodine. nih.govsciensage.info The combination of potassium iodide (KI) and hydrogen peroxide is also a known system for the iodination of aromatic amines. ajol.info While direct application to produce 2,5-diiodobenzamide specifically is less documented in readily available literature, the high efficiency of this method for di-iodinating similar substrates underscores its potential.

Table 1: Representative Iodination using Iodine and an Oxidant

| Substrate | Iodinating Agent | Oxidant | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Salicylic Acid | Iodine | H₂O₂ | Acetic Acid | Reflux, 2h | 3,5-Diiodosalicylic Acid | 95% | nih.gov |

| Aromatic Compounds | Iodine | HIO₃ | PEG:H₂O | Room Temp, 20 min | Iodoaromatics | Excellent | sciensage.info |

| Dimethoxybenzenes | Iodine | 30% aq. H₂O₂ | Solvent-Free | Varies | Iodinated Dimethoxybenzenes | High | chem-soc.si |

N-Iodosuccinimide (NIS) is a versatile and widely used electrophilic iodinating agent, valued for its high reactivity and ease of handling. sioc-journal.cnwikipedia.org It can iodinate a broad range of aromatic and heterocyclic compounds under mild conditions. organic-chemistry.org The reactivity of NIS can be significantly enhanced by the addition of a catalyst, such as a Brønsted or Lewis acid.

Several catalytic systems have been developed for the NIS-mediated iodination of benzamides. Trifluoroacetic acid has been used as a catalyst for the regioselective iodination of various activated aromatics. organic-chemistry.orgresearchgate.net More advanced methods employ transition metal catalysts. For example, an iridium(III) complex, [CpIrCl₂]₂, has been shown to effectively catalyze the ortho-iodination of N,N-diisopropylbenzamides at low catalyst loadings (0.5 mol%) and moderate temperatures (60 °C). rsc.org Similarly, another iridium catalyst, [CpIr(H₂O)₃]SO₄, in the presence of trifluoroacetic acid, facilitates the ortho-iodination of N-substituted benzamides, including benzamide itself, though with modest yield for the primary amide. acs.org Iron(III) catalysis, specifically using iron(III) triflimide generated in situ, also activates NIS for the efficient and highly regioselective iodination of arenes. acs.orgrsc.org

Table 2: Metal-Catalyzed Iodination of Benzamides with NIS

| Substrate | Catalyst | Co-catalyst/Additive | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N,N-Diisopropylbenzamide | [Cp*IrCl₂]₂ (0.5 mol%) | - | 1,2-Dichloroethane (B1671644) | 60 °C, 1h | Ortho-iodinated product | High | rsc.org |

| N-tert-butylbenzamide | [Cp*Ir(H₂O)₃]SO₄ (3 mol%) | TFA (0.3 equiv) | HFIP | 60 °C, 16h | Ortho-iodinated product | 73% | acs.org |

| Benzamide | [Cp*Ir(H₂O)₃]SO₄ (3 mol%) | TFA (0.3 equiv) | HFIP | 60 °C, 16h | Ortho-iodinated product | 19% | acs.org |

Iodine monochloride (ICl) is a potent electrophilic iodinating agent capable of reacting with a variety of aromatic substrates. taylorandfrancis.com It can be used directly or generated in situ from more stable and less hazardous precursors, which is often the preferred approach. nih.gov

One method for the in situ generation of ICl involves the reaction of sodium periodate (B1199274) (NaIO₄) with a mixture of potassium iodide (KI) and sodium chloride (NaCl) in aqueous acetic acid. babafaridgroup.edu.in Another system utilizes N-chloro-bis(benzenesulfonyl)imide (NCBSI) and potassium iodide (KI). This combination generates ICl in situ and is effective for the mono- and di-iodination of activated aromatic rings with good yields. x-mol.comresearchgate.net A classic, though not in situ, procedure for the di-iodination of salicylic acid uses pre-formed iodine monochloride in glacial acetic acid, achieving yields of 91-92%. orgsyn.org Given the structural similarity between salicylic acid and benzamide, this high-yield transformation highlights the efficacy of ICl for di-iodination.

Potassium triiodide (KI₃) is formed by dissolving molecular iodine in an aqueous solution of potassium iodide. manac-inc.co.jp While KI₃ itself is a mild iodinating agent, its effectiveness can be greatly enhanced by the presence of an oxidant. A reagent system consisting of aqueous KI₃ in acetic acid with sodium periodate (NaIO₄) as the oxidant has been found to be effective for iodinating a variety of aromatic substrates under ambient conditions. researchgate.netresearchgate.net This method provides high yields (72–98%) in short reaction times and is notable for its ability to iodinate even acid-sensitive substrates like anilines. researchgate.net The preparation of KI₃ can be achieved by simply dissolving KI and iodine in water or by reacting KI with an oxidant like hydrogen peroxide in an acidic medium.

Iodic acid (HIO₃) can function as a powerful iodinating agent, particularly for deactivated aromatic rings, without the need for elemental iodine. researchgate.netresearchgate.netmdpi.com A short communication from 1969 reported the treatment of benzamide with HIO₃ in various acidic media (such as H₂SO₄) to potentially form 3,5-diodylbenzamide, which could then be reduced to 3,5-diiodobenzamide. mdpi.com

A more detailed procedure involves reacting deactivated arenes with HIO₃ in a mixture of acetic anhydride, acetic acid, and concentrated sulfuric acid. researchgate.netresearchgate.netmdpi.com The reaction likely proceeds through a hypervalent iodine intermediate (e.g., ArIO₂), which is subsequently reduced during workup with an aqueous sodium sulfite (B76179) solution to yield the final iodoarene. researchgate.netresearchgate.net This method has been used to prepare various iodinated products from deactivated substrates in yields ranging from 39% to 83%. researchgate.netresearchgate.net Iodic acid has also been used in conjunction with molecular iodine as a co-oxidant to synthesize iodoacetamides. updatepublishing.com

Table 3: Iodination of Deactivated Arenes with HIO₃

| Substrate | Reagents | Conditions | Workup | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Nitrobenzene | HIO₃, AcOH, Ac₂O, H₂SO₄ | 45-50 °C, 2h | aq. Na₂SO₃ | 3-Iodonitrobenzene | 82% | researchgate.netresearchgate.net |

| Benzoic Acid | HIO₃, AcOH, Ac₂O, H₂SO₄ | 45-50 °C, 2h | aq. Na₂SO₃ | 3-Iodobenzoic acid | 78% | researchgate.net |

| Benzamide | HIO₃, H₂SO₄ | Not specified | Reduction | 3,5-Diiodobenzamide | Reported | mdpi.com |

Optimization of Reaction Conditions for Iodination Efficiency

Solvent Effects in Diiodobenzamide Synthesis

The selection of a suitable solvent is crucial in the synthesis of diiodobenzamide as it can significantly influence reaction rates and product yields. acs.org Different solvents have been investigated to determine their effectiveness in facilitating the iodination and subsequent amide formation steps.

In the context of palladium-catalyzed C-H iodination, a mixture of dimethylformamide (DMF) and t-amyl alcohol was found to be effective. nih.gov The use of DMF alone resulted in a 62% yield of the ortho-iodinated product, which was improved to 80% when a 1:1 mixture with t-amyl alcohol was used. nih.gov The addition of 4 Å molecular sieves is also a common practice to prevent hydrolysis of the amide. nih.gov For the synthesis of specific benzamide derivatives, dichloromethane (B109758) (DCM) has been identified as a highly effective solvent. acs.org Other solvents such as 1,2-dichloroethane (DCE), acetonitrile (B52724) (ACN), methanol (B129727) (CH₃OH), and toluene (B28343) have been tested but did not lead to improved yields. acs.org In some cases, a solvent-free approach using methoxysilanes as coupling agents has been successfully employed, offering a more environmentally friendly alternative. nih.gov

| Solvent System | Reactants | Product | Yield | Reference |

| DMF | 1a, I₂, Pd(OAc)₂, CsOAc | 2a | 62% | nih.gov |

| DMF/t-amyl alcohol (1:1) | 1a, I₂, Pd(OAc)₂, CsOAc | 2a | 80% | nih.gov |

| Dichloromethane (DCM) | Propargylic alcohol 1a, N-methyl-7-azaindole | 3a | - | acs.org |

| Toluene | Benzoic acid, Benzylamine | Amide 6 | - | nih.gov |

| This table summarizes the effect of different solvent systems on the yield of various benzamide synthesis reactions. |

Temperature and Catalytic Influences

Temperature and the choice of a catalyst are critical parameters that significantly impact the efficiency and selectivity of diiodobenzamide synthesis.

The calcination temperature of a catalyst, for instance, can affect its structural and textural properties, which in turn influences its catalytic activity. semanticscholar.orgmdpi.com Studies have shown that increasing the calcination temperature can lead to the agglomeration of catalyst particles, reducing the specific surface area and the number of active sites. mdpi.com For example, in the synthesis of Co₃O₄ catalysts, higher calcination temperatures resulted in decreased catalytic activity for toluene oxidation. mdpi.com Conversely, for other catalysts like amorphous NiP/Hβ, an optimal calcination temperature was found to maximize catalytic performance in n-hexane isomerization. mdpi.com

The reaction temperature during the synthesis itself is also a key factor. In the palladium-catalyzed ortho-iodination of phenylacetic amides, the reaction is typically carried out at 65 °C. nih.gov For the synthesis of certain amides using methoxysilane (B1618054) coupling agents, the reaction temperature was optimized to 120 °C, achieving a 99% yield. nih.gov Lower temperatures, such as 80 °C, resulted in significantly lower yields. nih.gov In some cases, high temperatures (100-200 °C) are necessary to effect elimination reactions of quaternary ammonium (B1175870) salts. libretexts.org However, high temperatures can also lead to catalyst deactivation through sintering, where the catalyst particles agglomerate, leading to a loss of surface area and active sites. ammoniaknowhow.com

Various catalysts have been employed to facilitate the synthesis of benzamide derivatives. Ruthenium-catalyzed C-H halogenation has been shown to proceed with excellent site- and chemo-selectivities. goettingen-research-online.de Palladium acetate (B1210297) (Pd(OAc)₂) is another commonly used catalyst for C-H iodination. nih.gov The use of Lewis acids like BF₃·OEt₂ has also been found to be effective in certain cyclization reactions. acs.org In some procedures, the use of a catalyst is essential, and its omission can be detrimental to the reaction. goettingen-research-online.de

| Catalyst | Reaction | Temperature | Yield | Reference |

| Ru₃(CO)₁₂ | C-H halogenation of benzamides | 120 °C | High | goettingen-research-online.de |

| Pd(OAc)₂ | Ortho-iodination of phenylacetic amides | 65 °C | Up to 99% | nih.gov |

| BF₃·OEt₂ | Cyclization of propargylic alcohol and N-methyl-7-azaindole | 45 °C | - | acs.org |

| Dodecamethoxyneopentasilane | Amide bond formation | 120 °C | 99% | nih.gov |

| This table illustrates the influence of different catalysts and temperatures on the yield of various benzamide synthesis reactions. |

Amide Bond Formation Routes Involving Diiodinated Benzoic Acid Derivatives

The formation of the amide bond is a crucial step in the synthesis of this compound. This typically involves the reaction of a diiodinated benzoic acid derivative with an amine.

Condensation Reactions with Amines and Diiodosalicylic Acid Precursors

A common method for forming the amide bond is through a condensation reaction between a carboxylic acid and an amine. ebsco.com In the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (rafoxanide), 3,5-diiodosalicylic acid is reacted with an aminoether. nih.govresearchgate.net This reaction can be facilitated by converting the carboxylic acid to a more reactive species, such as an acyl chloride. The direct reaction between a carboxylic acid and an amine can be challenging because the basic amine can deprotonate the carboxylic acid, forming a less reactive carboxylate. libretexts.org Heating the resulting ammonium carboxylate salt above 100 °C can drive off water and form the amide. libretexts.org

Microwave-assisted synthesis has also been employed for the Suzuki coupling of 2-amino-3,5-diiodobenzamide (B15152183) with (het)aryl boronic acids to create biaryl derivatives. researchgate.net

Role of Coupling Agents (e.g., Phosphorus Trichloride)

To overcome the low reactivity of carboxylic acids in amidation reactions, coupling agents are often employed. researchgate.net Phosphorus trichloride (B1173362) (PCl₃) is one such agent that can be used to activate the carboxylic acid, facilitating the formation of the amide bond. sigmaaldrich.com In the synthesis of rafoxanide (B1680503), phosphorus trichloride is used to form the salicylic acid chloride in situ, which then reacts with the amine to give the final product in an 82% yield. nih.govresearchgate.net Other phosphorus-based reagents like phosphorus pentachloride can also be used. torontomu.ca

The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) is another common strategy. libretexts.orgresearchgate.net DCC activates the carboxylic acid by forming a good leaving group, which is then displaced by the amine. libretexts.org

Alkylation and Acylation of Amines in Benzamide Formation

Alkylation and acylation are fundamental reactions in the formation of benzamides. Acylation involves the introduction of an acyl group (RCO–) into a molecule, and when amines are acylated, amides are formed. allrounder.ai This reaction typically occurs between primary or secondary amines and acylating agents like acid chlorides or anhydrides through nucleophilic substitution. allrounder.aijove.com The reaction is often carried out in the presence of a base to neutralize the acid byproduct. libretexts.org

Alkylation of amines, the introduction of an alkyl group, can be achieved through an SN2 reaction with alkyl halides. libretexts.org However, direct alkylation can lead to a mixture of products due to over-alkylation. libretexts.orglibretexts.org To achieve more selective synthesis of primary amines, methods like the Gabriel synthesis are employed, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis. libretexts.org

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of halogenated salicylanilides. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Hydrotropic Solutions as Reaction Media

A notable green chemistry strategy involves the use of aqueous hydrotropic solutions as the reaction medium, replacing volatile organic compounds (VOCs). Hydrotropy is a phenomenon where the solubility of poorly water-soluble organic compounds is enhanced by the addition of a high concentration of a third component, the hydrotrope.

This approach has been successfully applied to the synthesis of Closantel (B1026), a complex halogenated salicylanilide (B1680751). The reaction involves the amidation of 3,5-diiodosalicyloyl chloride with a substituted aniline (B41778). ukessays.com Instead of a traditional organic solvent, the reaction is conducted in an aqueous solution containing a hydrotrope, such as sodium xylene sulfonate or sodium cumene (B47948) sulfonate. ukessays.com The reactants, which are organic-soluble, are effectively brought together in the aqueous phase, allowing the reaction to proceed. Upon completion, the product often precipitates out of the solution upon cooling and can be easily separated by filtration, while the aqueous hydrotrope solution can potentially be recycled. ukessays.com

Research has demonstrated the use of various hydrotropes in the synthesis of N-[5-Chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxyl-3,5-diiodobenzamide (Closantel). ukessays.com The table below summarizes the findings from these studies.

| Hydrotrope | Abbreviation | Concentration Range (mol/dm³) |

| Xylene Sulfonic Acid | XSA | 0.2 - 1.0 |

| Cumene Sulfonic Acid | CSA | 0.2 - 1.0 |

| n-Butyl Benzene (B151609) Sulfonic Acid | n-BBSA | 0.2 - 1.0 |

| Isobutyl Benzene Sulfonic Acid | I-BBSA | 0.2 - 1.0 |

This interactive table is based on data for the synthesis of a Closantel, a related diiodosalicylanilide, in hydrotropic solutions. ukessays.com

Catalyst-Free and Environmentally Benign Methods

Efforts to create more environmentally benign synthetic routes also include the development of catalyst-free methods and the use of greener reagents.

One improvement over classical heating methods is the use of microwave irradiation. This technique has been employed for the synthesis of chloro-substituted salicylanilide derivatives, resulting in higher yields and significant solvent savings, thus presenting a more eco-friendly alternative. mdpi.com

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopy is a cornerstone in the characterization of 2,5-Diiodobenzamide, with each technique providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 3,5-diiodosalicylic acid, two doublets are observed in the aromatic region at 8.25 and 8.17 ppm (J = 2.14 Hz), corresponding to the aromatic protons. nih.gov For derivatives like N-(substituted phenyl)-2-hydroxy-3,5-diiodobenzamides, the aromatic protons of the diiodobenzamide ring typically appear as distinct signals. For instance, in N-(4-(4-chlorophenoxy)phenyl)-2-hydroxy-3,5-diiodobenzamide, these protons are observed as doublets at 8.23 and 8.40 ppm (J = 1.80 Hz) in DMSO-d₆. acs.org Another example, 2-hydroxy-3,5-diiodo-N-(4-phenoxyphenyl)benzamide, shows these protons at 8.23 and 8.40 ppm (J = 1.90 Hz and 1.86 Hz, respectively) in DMSO-d₆. acs.org The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For 3,5-diiodosalicylic acid, the carboxylic carbon appears at 170.45 ppm. The four quaternary carbons of the benzene (B151609) ring are observed at 160.81, 113.17, 87.05, and 81.00 ppm, while the two CH carbons are at 153.15 and 139.32 ppm. nih.gov In derivatives such as N-(4-(4-chlorophenoxy)phenyl)-2-hydroxy-3,5-diiodobenzamide, the carbons of the diiodobenzamide moiety show characteristic shifts, including those for the carbons bearing the iodine atoms, which appear at low field (e.g., 81.8 and 89.1 ppm in DMSO-d₆). acs.org

Interactive Data Table: NMR Data for this compound Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3,5-Diiodosalicylic acid | - | 8.25 (d, J=2.14 Hz), 8.17 (d, J=2.14 Hz) | 170.45 (C=O), 160.81, 153.15, 139.32, 113.17, 87.05, 81.00 |

| N-(4-(4-Chlorophenoxy)phenyl)-2-hydroxy-3,5-diiodobenzamide acs.org | DMSO-d₆ | 8.23 (d, J=1.80 Hz), 8.40 (d, J=1.80 Hz) | 166.7, 159.5, 155.9, 153.0, 149.7, 135.8, 133.2, 129.9, 127.1, 123.8, 120.0, 119.3, 117.4, 89.1, 81.8 |

| 2-Hydroxy-3,5-diiodo-N-(4-phenoxyphenyl)benzamide acs.org | DMSO-d₆ | 8.23 (d, J=1.90 Hz), 8.40 (d, J=1.86 Hz) | 166.7, 159.5, 156.9, 153.5, 149.7, 135.8, 132.8, 130.1, 123.8, 123.4, 119.0, 118.4, 117.3, 89.1, 81.7 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For benzamide (B126) and its derivatives, characteristic bands are expected. The IR spectrum of a related precursor, 3,5-diiodosalicylic acid, shows intense bands at 3256 cm⁻¹ (O-H stretch), 1667 cm⁻¹ (C=O stretch), and 1582 cm⁻¹ (C=C aromatic stretch). nih.gov In general, the amide group of benzamides gives rise to characteristic absorptions: N-H stretching vibrations typically appear in the region of 3400-3100 cm⁻¹, while the C=O stretching (Amide I band) is observed around 1680-1630 cm⁻¹. nih.govlibretexts.orgmsu.edu Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring occur in the 1600-1450 cm⁻¹ region. libretexts.org

Interactive Data Table: Characteristic IR Frequencies for Benzamide-Related Structures

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Example Compound Data (cm⁻¹) |

| O-H (in Salicylic (B10762653) Acid) | Stretch | 3300-2500 (broad) | 3256 (3,5-diiodosalicylic acid) nih.gov |

| N-H (Amide) | Stretch | 3400-3100 | 3400, 3310-3290, 3180 (Primary Amine Intermediate) nih.gov |

| C-H (Aromatic) | Stretch | 3100-3000 | 3090 (Diphenylether intermediate) nih.gov |

| C=O (Carboxylic Acid) | Stretch | 1725-1700 | 1667 (3,5-diiodosalicylic acid) nih.gov |

| C=O (Amide I) | Stretch | 1680-1630 | - |

| C=C (Aromatic) | Stretch | 1600-1450 | 1582 (3,5-diiodosalicylic acid) nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov The mass spectrum of a compound will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the mass of the intact molecule. For organoiodine compounds like this compound, the isotopic pattern of iodine (¹²⁷I is the only stable isotope) simplifies the interpretation of the molecular ion region compared to compounds with bromine or chlorine. HRMS-ESI (High-Resolution Mass Spectrometry-Electrospray Ionization) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. For example, the HRMS-ESI for N-(4-(4-chlorophenoxy)phenyl)-2-hydroxy-3,5-diiodobenzamide was calculated as 591.8668 for [M+H]⁺ and found to be 591.8660, confirming its elemental composition. acs.org

Circular Dichroism (CD) Spectroscopy for Chirality

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. harvard.edulibretexts.org This technique is particularly useful for studying chiral molecules. This compound itself is not chiral and therefore would not be expected to show a CD spectrum. However, if it is part of a larger, chiral molecular assembly or complex, an induced CD spectrum might be observed. researchgate.net CD spectroscopy is widely used to determine the secondary structure of proteins and can also be used to investigate the conformation of other chiral macromolecules and their interactions. harvard.edunih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgpages.dev This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a single-crystal X-ray diffraction analysis would reveal the exact positions of the iodine atoms on the benzene ring, the conformation of the amide group, and how the molecules pack together in the crystal lattice. sci-hub.se This structural information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules. The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to generate an electron density map from which the atomic structure can be determined. wikipedia.orgpages.dev

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise arrangement of atoms within a crystal. bruker.comexcillum.com For this compound, this analysis confirms its molecular structure. The Cambridge Crystallographic Data Centre (CCDC) contains supplementary crystallographic data for derivatives of this compound, which can be accessed for detailed structural information. dicp.ac.cn The process of obtaining suitable single crystals for SC-XRD can be challenging and may involve methods like vapor diffusion, where a solvent and anti-solvent system (e.g., DMF/diethyl ether or DMSO/diethyl ether) is used to facilitate slow crystallization. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

Hydrogen bonds, typically involving a hydrogen atom and an electronegative atom like oxygen or nitrogen, and halogen bonds, an attractive interaction between a halogen atom and a nucleophilic region, are key in directing the supramolecular assembly. wikipedia.orgunimi.itscienceopen.com In related structures, N—H⋯N hydrogen bonding can form infinite chains, creating a primary packing motif. researchgate.net The interplay of these interactions dictates the final crystal architecture. aps.org The analysis of these interactions can be performed using software that visualizes and quantifies molecular contacts within the crystal. scirp.org

Polymorphism and Crystal Form Diversity

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. spectroscopyonline.comnumberanalytics.com These different forms, or polymorphs, can exhibit distinct physical properties. mt.com The existence of polymorphism is a critical consideration in materials science and pharmaceuticals as different polymorphs can have varying stability and dissolution rates. spectroscopyonline.commt.com While specific polymorphic forms of this compound are not extensively detailed in the provided search results, the potential for polymorphism exists due to the presence of functional groups capable of forming different intermolecular interaction patterns. The study of polymorphism often involves techniques that can induce and identify different crystal forms, such as varying crystallization conditions like temperature and solvent. mt.comgoogle.com

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of chemical compounds by separating them from potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. Several studies on related salicylanilide (B1680751) compounds utilize HPLC for quantitative analysis and purity verification. acs.orgfao.orgoup.comresearchgate.net For instance, the purity of a structural analog, N-[4-(4-chloro-phenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, was determined using HPLC. oup.comresearchgate.net In the analysis of related compounds like Closantel (B1026), which shares the 2-hydroxy-3,5-diiodobenzamide (B107803) moiety, HPLC methods have been developed and validated. fao.org These methods often employ a C18 column and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with an aqueous buffer. The purity of final products is often reported to be greater than 95% or 98% as determined by HPLC. acs.orgglixxlabs.com

Below is an interactive data table summarizing typical HPLC conditions used for related compounds:

| Parameter | Condition 1 | Condition 2 |

| Column | C18 | HiQsil C18 HS |

| Mobile Phase | Acetonitrile: Methanol: 5mM Ammonium (B1175870) Dihydrogen Phosphate (B84403) Buffer pH 6 (60:30:10, v/v) | Acetonitrile: Methanol: Water (60:25:15, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min | 1.5 mL/min researchgate.net |

| Detection | UV researchgate.net | UV |

| Retention Time (Analyte) | 2.6 min (for Closantel) | Not specified for this compound |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for the qualitative assessment of purity and for monitoring the progress of chemical reactions. merckmillipore.com It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). operachem.com For derivatives of this compound, TLC is used to confirm product purity by ensuring the absence of starting materials. ukessays.com A common stationary phase is silica (B1680970) gel, and the mobile phase is selected to achieve good separation of the components. ukessays.comrsc.org The visualization of spots on the TLC plate can be done under UV light or by using staining reagents. protocols.io

The following table outlines representative TLC systems used for related compounds:

| Parameter | System 1 | System 2 |

| Stationary Phase | Silica gel G ukessays.com | Silica gel 60 F254 rsc.org |

| Mobile Phase | Chloroform: Methanol (9:1) ukessays.com | Ethyl acetate (B1210297): Acetonitrile: Toluene (B28343): Ammonia (B1221849) (20:3:2:1, by volume) researchgate.net |

| Visualization | Not specified | Densitometric measurement at 245 nm researchgate.netrsc.org |

| Rf Value (Analyte) | Not specified for this compound | 0.28 (for Rafoxanide (B1680503), a related compound) rsc.org |

Chemical Reactivity and Transformation Pathways

Mechanistic Investigations of Reaction Pathways

The reaction mechanisms involving 2,5-diiodobenzamide are diverse, ranging from condensation reactions to oxidative processes and derivatizations.

Condensation Reaction Mechanisms

Condensation reactions involving the amide group of benzamide (B126) derivatives are fundamental in the synthesis of various heterocyclic and acyclic compounds. A notable example is the formal condensation of the carboxy group of 3,5-diiodosalicylic acid with an amino group to form an aromatic amide. newdrugapprovals.org This type of reaction, often catalyzed by acid, proceeds through the formation of an acyl chloride or a similar activated intermediate, which is then attacked by the nucleophilic amine. mdpi.comresearchgate.net The Biginelli reaction, a three-component condensation, provides another pathway for creating dihydropyrimidones, although it typically involves a β-ketoester, an aldehyde, and urea. organic-chemistry.org The mechanism is believed to start with a condensation between the aldehyde and urea. organic-chemistry.org

In the synthesis of salicylanilide (B1680751) derivatives, phosphorus trichloride (B1173362) (PCl₃) is often used to facilitate the condensation between a salicylic (B10762653) acid derivative and an aniline (B41778). nih.govmdpi.com The PCl₃ activates the carboxylic acid, enabling the nucleophilic attack by the amine to form the amide bond.

Oxidative Processes

The benzamide core and its derivatives can undergo oxidative processes. For instance, certain salicylanilide derivatives can be subjected to oxidation, and the resulting products can be analyzed. ijipls.co.in The uncoupling of oxidative phosphorylation is a known mechanism of action for some biologically active salicylanilide derivatives, highlighting the importance of redox processes in their functionality. newdrugapprovals.orgmdpi.comnih.gov While direct oxidative studies on this compound are not extensively detailed in the provided results, the reactivity of the salicylanilide class suggests that the benzamide core can be influenced by oxidizing agents, potentially leading to the formation of hydroxylated metabolites or other oxidized products. ijipls.co.innewdrugapprovals.org

Alkylation and Derivatization Mechanisms

The amide nitrogen of benzamide derivatives can be alkylated. For instance, the synthesis of N-methyl-N-(4-phenoxyphenyl)benzamide derivatives involves the alkylation of the amide nitrogen. acs.org Derivatization is a common strategy to modify the properties of a molecule for analytical purposes or to create new compounds with desired characteristics. researchgate.net This can involve reactions at the amide group or the aromatic ring. Alkylation reactions, for example, can be carried out on oxime derivatives of related compounds in dimethylformamide (DMF) with a base like potassium hydroxide. mdpi.com

Functional Group Interconversions on the Benzamide Core

Functional group interconversion refers to the transformation of one functional group into another. wikipedia.org On the benzamide core, the iodo groups are excellent leaving groups, making them prime candidates for interconversion through nucleophilic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. vanderbilt.edu The amide group itself can be hydrolyzed back to a carboxylic acid under acidic or basic conditions. Furthermore, the amide can be dehydrated to a nitrile using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). vanderbilt.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) of Diiodobenzamide Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and diiodobenzamide derivatives are excellent substrates for these transformations. sigmaaldrich.comresearchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly prevalent. libretexts.orgnih.gov

The general mechanism for the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide, inserting itself into the carbon-iodine bond to form a palladium(II) species. libretexts.orgmdpi.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgmdpi.com

A study on the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1'-biaryls utilized the Suzuki coupling of 2-amino-3,5-diiodobenzamide (B15152183) with various (het)aryl boronic acids. researchgate.netresearchgate.net This demonstrates the feasibility of selectively coupling at the iodine positions of a diiodobenzamide derivative.

Formation of Conjugated Systems

A key application of palladium-catalyzed cross-coupling reactions with diiodobenzamide derivatives is the synthesis of conjugated systems. wikipedia.orgbyjus.com These systems, characterized by alternating single and multiple bonds, often exhibit interesting photophysical properties. wikipedia.orgbyjus.com By coupling aryl or vinyl groups to the diiodobenzamide core, extended π-systems can be constructed. wikipedia.org For example, the Suzuki coupling of 2-amino-3,5-diiodobenzamide with arylboronic acids leads to the formation of 2-amino-3-carboxamide-1,1'-biaryl derivatives, which are conjugated molecules. researchgate.netresearchgate.net These biaryl structures have applications as blue emissive layers in organic light-emitting diodes (OLEDs). researchgate.net

Interactive Data Table: Suzuki Coupling of 2-Amino-3,5-diiodobenzamide Derivatives

Below is a summary of representative Suzuki coupling reactions involving a diiodobenzamide derivative.

| Entry | Aryl Boronic Acid | Product | Catalyst System | Yield (%) | Ref. |

| 1 | Phenylboronic acid | 2-amino-5-iodo-3-phenylbenzamide | Pd(OAc)₂/PPh₃/K₃PO₄ | High | researchgate.net |

| 2 | 4-Cyanophenylboronic acid | 4'-Amino-4-cyano-[1,1'-biphenyl]-3-carboxamide | Pd(OAc)₂/PPh₃/K₃PO₄ | 84 | researchgate.net |

| 3 | 4-Methoxyphenylboronic acid | 2-amino-5-iodo-3-(4-methoxyphenyl)benzamide | Pd(OAc)₂/PPh₃/K₃PO₄ | High | researchgate.net |

ortho-Arylation Strategies

The selective functionalization of C–H bonds is a primary objective in modern synthetic chemistry, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For benzamide derivatives, the amide moiety can serve as an effective directing group, facilitating the regioselective activation of the C–H bond at the ortho position. This strategy enables the direct formation of biaryl structures, which are prevalent in pharmaceuticals, functional materials, and agrochemicals. dicp.ac.cnnih.gov

Palladium and ruthenium are the most commonly employed transition metals for these transformations. univ-rennes.fr They are capable of activating C–H bonds, even when guided by weakly coordinating groups like amides, through the formation of a metallacyclic intermediate. thieme-connect.de This intermediate can then undergo oxidative addition with an aryl halide, followed by reductive elimination, to yield the ortho-arylated product and regenerate the active catalyst. libretexts.org

Ruthenium-Catalyzed ortho-C–H Arylation

Research has demonstrated the successful ortho-arylation of this compound using a specialized ruthenium catalyst system. The challenge in arylating substrates with existing ortho-substituents, or in this case, ortho-protons adjacent to a large iodine atom, lies in overcoming steric hindrance. A catalyst system composed of a ruthenium(II) complex and a 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) ligand has been shown to be uniquely effective in coupling sterically demanding partners. dicp.ac.cn

In a specific example, the reaction of this compound with 1-bromo-2-nitrobenzene (B46134) was investigated. The reaction proceeded with exclusive regioselectivity, yielding the arylated product at the C6 position, which is ortho to the amide directing group and adjacent to the iodine at the C5 position. dicp.ac.cn This demonstrates the catalyst's ability to operate effectively even in a sterically congested environment. The structure of the resulting biaryl, 2-iodo-6-(2-nitrophenyl)benzamide, was confirmed through single-crystal X-ray analysis. dicp.ac.cn The high selectivity is attributed to the combination of the carboxylate directing group (formed in situ or as part of the catalytic cycle with the amide) and the chelating nitrogen-based ligand, which facilitates the crucial C–H activation step. dicp.ac.cn

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |

| This compound | 1-Bromo-2-nitrobenzene | [Ru(p-cym)I₂]₂ (5 mol %), 3,4,7,8-tetramethyl-1,10-phenanthroline (10 mol %) | K₂CO₃ | NMP | 100 | 2-Iodo-6-(2-nitrophenyl)benzamide | 54 | dicp.ac.cn |

Palladium-Catalyzed ortho-Arylation

While specific examples detailing the ortho-arylation of this compound using palladium catalysts are less common in the literature, the methodology for ortho-arylation of general benzamides is well-established. nih.govresearchgate.net These reactions typically employ a palladium(II) catalyst, such as palladium(II) acetate (B1210297), and an aryl iodide as the coupling partner. nih.gov The amide group (-CONH₂) has been successfully used as a directing group to guide the C–H activation to the ortho position. researchgate.net

These protocols are often compatible with a wide range of functional groups on both the benzamide and the aryl iodide, including electron-donating and electron-withdrawing groups. nih.govresearchgate.net Given the reactivity of the C-I bonds in this compound, palladium-catalyzed ortho-arylation would need to be carefully controlled to favor C-H activation over a competing Suzuki or Stille-type cross-coupling at the C-I positions. The choice of catalyst, ligands, and reaction conditions would be critical to achieving the desired regioselectivity. For instance, some palladium catalyst systems are designed for the oxidative coupling of two unactivated C-H bonds, which could be another potential pathway for the arylation of this compound with simple arenes. rsc.org

Advanced Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of 2,5-Diiodobenzamide-Based Supramolecular Assemblies

The strategic design of supramolecular assemblies using this compound hinges on leveraging intermolecular forces to create larger, well-defined architectures. These assemblies are formed through a process of molecular self-organization, where the individual molecules arrange themselves into stable, ordered structures without external guidance. helsinki.fi

Researchers have successfully utilized derivatives of this compound to construct one-dimensional nanostructures such as conjugated nanofibers and organic nanotubes. For instance, a synthetic strategy has been developed to create oligomers of macrocycles linked by peptide chains, where a meta-phenylene ethynylene (m-PE) macrocycle acts as a substituent group. bnu.edu.cn In this process, the synthesis of dodecyl-3,5-diiodobenzamide is a key step. collectionscanada.gc.ca The self-assembly of these building blocks leads to the formation of nanotubular structures with controllable lengths and stable conformations. bnu.edu.cn These nanomaterials are of significant interest due to their potential applications in areas like ion transport and molecular sensing. bnu.edu.cn

The self-assembly process of this compound-based structures is primarily governed by two key non-covalent interactions: hydrogen bonding and π-π stacking. helsinki.fiscielo.br The amide group of the benzamide (B126) moiety is capable of forming robust hydrogen bonds, often leading to specific and predictable patterns like the common R22(8) ring motifs. scielo.br

Simultaneously, the aromatic rings of the benzamide units can engage in π-π stacking interactions. scielo.brnih.gov These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability of the resulting supramolecular structure. helsinki.finih.gov The interplay between hydrogen bonding and π-π stacking dictates the final three-dimensional arrangement of the molecules, leading to the formation of ordered architectures such as one-dimensional ladders or more complex networks. scielo.brnih.gov The strength of these interactions can be influenced by the presence of hydrogen bonds, which can enhance the stability of π-π stacking by depleting electron density from the aromatic rings. helsinki.fi The combination of these forces is crucial for achieving long-range structural order in the assembled materials. nih.gov

The efficiency and characteristics of the self-assembly process can be fine-tuned by making strategic structural modifications to the this compound core. One approach involves the introduction of different functional groups to modulate the strength and directionality of the non-covalent interactions. For example, altering the substituents on the aromatic ring can influence the electronic properties and steric hindrance, thereby affecting the π-π stacking arrangement.

Role of Hydrogen Bonding and π-π Stacking in Self-Assembly

Integration into Polymeric Structures

The unique properties of this compound make it a candidate for integration into polymeric structures to create materials with enhanced functionalities. The diiodo-substitution provides reactive sites for polymerization reactions, such as the Sonogashira cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. researchgate.net This allows for the incorporation of the benzamide unit into the backbone of conjugated polymers.

For example, 2,5-dibromo and 2,5-diiodo-substituted thiophene (B33073) derivatives have been used in solid-state polymerization to produce conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.net This method results in highly ordered, nearly defect-free polymers. researchgate.net Similarly, this compound can be envisioned as a monomer in the synthesis of poly(arylene ethynylene)s (PAEs), a class of conjugated polyelectrolytes known for their applications in sensors and optoelectronic devices. ufl.edu The integration of the benzamide moiety could introduce specific recognition sites or influence the polymer's self-assembly behavior in solution and the solid state.

Photophysical Properties of Derived Materials

Derivatives of this compound have been utilized in the synthesis of novel fluorescent materials. Through Suzuki coupling reactions, 2-amino-3,5-diiodobenzamide (B15152183) can be reacted with various (het)aryl boronic acids to create 2-amino-3-carboxamide-1,1′-biaryl derivatives. researchgate.netacs.org These resulting compounds have been shown to exhibit blue luminescence with large Stokes shifts. researchgate.netresearchgate.net

The photophysical properties of these materials can be further explored and tuned. For instance, some of the synthesized biaryl derivatives have demonstrated high fluorescence quantum yields (Φf), with values as high as 0.84 being reported. researchgate.netresearchgate.net The blue emissive nature of these materials makes them promising candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.netacs.org The study of their absorption, solvatochromism, and emission characteristics provides valuable insights into their potential use in various optical and electronic devices. acs.orgacs.org

Theoretical and Computational Studies

Intermolecular Interaction Analysis of 2,5-Diiodobenzamide in Chemical Systems

Theoretical and computational chemistry offer powerful tools to investigate the non-covalent interactions that govern the behavior of molecules in various chemical environments. For this compound, a molecule featuring hydrogen bond donors (the amide N-H), hydrogen bond acceptors (the carbonyl oxygen), and potential halogen bond donors (the iodine atoms), a detailed analysis of its intermolecular interactions is crucial for understanding its assembly in the solid state and its potential binding modes with other chemical entities. However, specific molecular docking studies detailing the binding modes of this compound within defined chemical systems are not extensively available in the public domain.

Despite the absence of direct molecular docking studies for this compound, the principles of intermolecular interactions can be applied to predict its behavior. The primary interactions expected to dictate its binding modes are hydrogen bonding and halogen bonding.

Hydrogen Bonding: The benzamide (B126) moiety is a classic motif for forming robust hydrogen bonds. The amide (-CONH2) group contains two N-H bonds that can act as hydrogen bond donors and a carbonyl oxygen (C=O) that is an effective hydrogen bond acceptor. This allows for the formation of various supramolecular synthons. For instance, primary amides often form dimeric structures through R2(2)(8) ring motifs, where two molecules are linked by a pair of N-H···O hydrogen bonds. rsc.org Alternatively, they can form catemeric chains. The presence of two iodine atoms on the benzene (B151609) ring can influence the electronic properties of the amide group, potentially modulating the strength of these hydrogen bonds.

Halogen Bonding: The iodine atoms at the 2 and 5 positions of the benzene ring are potential halogen bond donors. Halogen bonding is a non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on the halogen atom interacts with a Lewis base (a nucleophile). rsc.orgru.nl The strength of this interaction depends on the polarizability of the halogen and the nature of the substituent it is attached to. In this compound, the iodine atoms are attached to an electron-withdrawing benzamide group, which can enhance the positive character of the σ-hole, making them effective halogen bond donors. Potential halogen bond acceptors could include carbonyl oxygens, halide anions, or the π-system of aromatic rings in a partner molecule. ru.nlbeilstein-journals.org

Computational Analysis of Related Systems:

While specific data for this compound is scarce, computational analyses of its derivatives provide insight into its potential interactions. For example, studies on the anthelmintic drug closantel (B1026), which contains a 2-hydroxy-3,5-diiodobenzamide (B107803) core, have involved computational analysis of its binding mode as an inhibitor of the Onchocerca volvulus chitinase. sigmaaldrich.comacs.org In these studies, the 3,5-diiodosalicylate moiety is crucial for anchoring the molecule within the enzyme's active site, highlighting the importance of the di-iodo substitution pattern in molecular recognition. acs.org

Similarly, research on other salicylanilides, a class of compounds to which this compound is related, has utilized quantitative structure-activity relationship (QSAR) models and molecular docking to understand their biological activity. acs.org These studies consistently underscore the role of specific intermolecular interactions, including hydrogen and halogen bonds, in defining the binding affinity and selectivity of these molecules.

In the absence of direct experimental or computational data for this compound, a summary of expected interactions and their characteristics from general chemical principles and studies on analogous compounds is presented below.

| Interaction Type | Potential Donor/Acceptor Sites on this compound | Potential Interacting Partners in a Chemical System |

| Hydrogen Bond | Donor: Amide N-H groups | Acceptor: Carbonyl groups, nitrogen heterocycles, ethers, etc. |

| Acceptor: Carbonyl oxygen | Donor: Hydroxyl groups, amine groups, etc. | |

| Halogen Bond | Donor: Iodine atoms (C-I) | Acceptor: Carbonyl oxygens, halide ions, aromatic π-systems, etc. |

| π-π Stacking | Benzene ring | Aromatic rings of other molecules |

This table summarizes the principal non-covalent interactions that would be considered in a theoretical or computational analysis of this compound's binding modes. The interplay of these interactions would ultimately determine its supramolecular chemistry and its ability to bind to specific sites in larger chemical systems.

2,5 Diiodobenzamide As a Chemical Intermediate in Complex Synthesis

Precursor in the Synthesis of Halogenated Salicylanilide (B1680751) Derivatives

Halogenated salicylanilides are a class of compounds known for their potent antiparasitic properties. researchgate.net The 2,5-diiodobenzamide structure is a key feature in some of the most important commercial drugs within this group. researchgate.net

Closantel (B1026) and rafoxanide (B1680503) are widely used veterinary anthelmintics effective against various parasitic worms. researchgate.netnewdrugapprovals.org The synthesis of both compounds involves the formation of a this compound linkage through the condensation of 3,5-diiodosalicylic acid with a specific amine precursor. newdrugapprovals.orgnih.gov

Synthesis of Closantel:

Closantel, chemically named N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, is synthesized by reacting 3,5-diiodosalicylic acid with 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile. newdrugapprovals.org The reaction is an amidation that forms the characteristic benzamide (B126) bond. ukessays.com One improved "one-pot" synthesis method involves the reaction of 2-hydroxy-3,5-diiodobenzoic acid with the amine precursor in the presence of triphosgene, achieving a high yield. cjph.com.cn

Another approach involves the reaction of 3,5-diiodosalicyloyl chloride with 5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methyl aniline (B41778) in an aqueous hydrotropic solution. ukessays.com The acid chloride is typically prepared from 3,5-diiodosalicylic acid using a chlorinating agent like thionyl chloride or phosphorus trichloride (B1173362). researchgate.netchemicalbook.com

Synthesis of Rafoxanide:

| Product | Precursors | Key Reagents/Conditions | Yield | Reference |

| Closantel | 2-hydroxy-3,5-diiodobenzoic acid, 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile | Triphosgene, "one-pot" reaction | 94.3% | cjph.com.cn |

| Closantel | 3,5-diiodosalicyloyl chloride, 5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methyl aniline | Aqueous hydrotropic solutions | Not specified | ukessays.com |

| Rafoxanide | 3,5-diiodosalicylic acid, 3-chloro-4-(4-chlorophenoxy)aniline | PCl₃ (in situ acid chloride formation), xylene | 82% | researchgate.netnih.gov |

| Rafoxanide | 3,5-diiodosalicyloyl chloride, 4-amino-2-chlorophenyl tert-chlorophenyl ether | Condensation reaction | High | google.com |

Closantel possesses a chiral center and is marketed as a racemic mixture. researchgate.netnih.gov The two enantiomers (R- and S-closantel) can exhibit different biological activities and metabolic fates. chromatographyonline.com This has prompted research into the stereoselective synthesis and chiral separation of closantel and its derivatives.

While direct stereoselective synthesis methods for closantel are not widely reported in the provided literature, significant progress has been made in the chiral separation of its enantiomers. High-performance liquid chromatography (HPLC) is a common technique used for this purpose, employing various chiral stationary phases (CSPs). researchgate.netnih.gov

Research has shown that the choice of CSP is critical for successful enantiomeric separation. nih.gov For instance, a modified amylose (B160209) column (Chiralpak AD-3) has demonstrated excellent performance in separating closantel enantiomers. nih.gov Another study successfully used an EnantioPak® Y1-R chiral column to achieve baseline separation of the two enantiomers. nih.gov The mobile phase composition, including the type of alcohol and acid modifiers, also plays a crucial role in achieving optimal resolution. researchgate.net For example, a mobile phase of n-hexane-isopropanol-trifluoroacetic acid has been used effectively. nih.gov

Recent advancements include the development of an ultrahigh-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and detection of racemic closantel. nih.gov This method utilizes a post-column infusion of ammonia (B1221849) to enhance the ionization efficiency of the enantiomers in the mass spectrometer. chromatographyonline.comnih.gov

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |

| NP-HPLC | Isopropyl derivatives of cyclofructan 6 | n-hexane-isopropanol-trifluoroacetic acid (97:3:0.1, v/v/v) | ~2.48 | nih.gov |

| NP-HPLC | Tris-carbamates of amylose | n-hexane-isopropanol-trifluoroacetic acid (55:45:0.1, v/v/v) | ~3.79 | nih.gov |

| LC-MS/MS | EnantioPak® Y1-R | Acetonitrile-water-formic acid system | >1.95 | nih.gov |

Synthesis of Closantel and Rafoxanide

Synthesis of Other Specialty Chemicals and Advanced Intermediates

The this compound scaffold is not limited to anthelmintic drugs. Its unique chemical structure makes it a valuable intermediate for the synthesis of other specialty chemicals and advanced materials. 3,5-diiodosalicylic acid, the precursor to the this compound moiety, is utilized in the production of various chemical compounds. github.com

The this compound core structure, found within the broader class of salicylanilides, is a versatile platform for chemical derivatization to explore structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the substituents on the aniline and salicylic (B10762653) acid rings, researchers can investigate how these changes affect the biological and physicochemical properties of the molecules. nih.gov

For example, studies on salicylanilide derivatives have been conducted to develop potent antagonists for the P2X1 receptor, which has potential applications in treating thrombosis and inflammation. nih.govacs.org In these studies, various salicylanilide derivatives were synthesized and their potency was evaluated, leading to the identification of compounds with high selectivity. nih.govacs.org

Another area of research involves the development of salicylanilide-based inhibitors for the SPAK kinase, which are being investigated as potential antihypertensive agents. nih.gov Structural development based on closantel has led to the discovery of new compounds with potent inhibitory activity and reduced toxicity. nih.gov These studies highlight how modifications to the core salicylanilide structure, which includes the this compound motif, can lead to new therapeutic agents for a variety of diseases, including cancer and infectious diseases. acs.orgcsic.es

Analytical Methodologies for 2,5 Diiodobenzamide and Its Derivatives in Research Matrices

Chromatographic Quantification Methods

Chromatography is a cornerstone for the separation and quantification of 2,5-diiodobenzamide and its related compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are particularly valuable for their resolution and sensitivity.

HPLC is a powerful technique for the analysis of iodinated benzamides, offering high resolution and sensitivity. Method development for these compounds often involves reversed-phase chromatography, which separates molecules based on their hydrophobicity.

The development of a robust HPLC method begins with the careful selection of a stationary phase, typically a C18 column, and a mobile phase. nih.gov The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired separation. ontosight.aiontosight.ai The pH of the aqueous component is a critical parameter that can significantly influence the retention and peak shape of ionizable compounds like this compound and its derivatives. ontosight.ai

For instance, in the analysis of closantel (B1026), a complex derivative of this compound, a mobile phase consisting of acetonitrile, methanol, and a 5mM ammonium (B1175870) dihydrogen phosphate (B84403) buffer at pH 6 was utilized. google.com Another method for closantel employed a mixture of water (pH adjusted to 3 with phosphoric acid) and acetonitrile (10:90 v/v). ontosight.aiontosight.ai The flow rate is another key parameter that is adjusted to ensure efficient separation within a reasonable analysis time. ontosight.aiontosight.ai Detection is commonly performed using a UV-Vis or a diode-array detector (DAD), with the wavelength selected based on the absorbance maxima of the analytes. ontosight.aiontosight.aiacs.org For enhanced sensitivity and selectivity, fluorescence detection can also be employed, especially for derivatives with suitable fluorophores. Current time information in Bangalore, IN.

System suitability parameters, including theoretical plates, retention time, and tailing factor, are assessed to ensure the method's performance. ontosight.aiontosight.ai Validation of the developed HPLC method is essential and is performed according to ICH guidelines, evaluating parameters such as linearity, precision, accuracy, and specificity. ontosight.aiontosight.aigoogle.com

Table 1: Exemplary HPLC Method Parameters for the Analysis of this compound Derivatives

| Parameter | Method 1 (for Closantel) google.com | Method 2 (for Closantel) ontosight.aiontosight.ai | Method 3 (for Rafoxanide (B1680503) and other veterinary drugs) lgcstandards.com |

|---|---|---|---|

| Column | C18 | Phenomenex ODS C-18 (250 x 4.6 mm, 5 µm) | HiQsil C18 HS |

| Mobile Phase | Acetonitrile: Methanol: 5mM Ammonium Dihydrogen Phosphate buffer pH 6 (60:30:10, by volume) | Water (pH 3 with phosphoric acid): Acetonitrile (10:90) | Acetonitrile: Methanol: Water (60:25:15, by volume) |

| Flow Rate | 1 mL/min | 1.2 mL/min | 1.5 mL/min |

| Detection | UV at 245 nm | UV at 333 nm | UV at 245 nm |

| Injection Volume | 20 µL | 10 µL | 20 µL |

| Retention Time | 2.6 min | 6 min | Not Specified |

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of this compound and its derivatives. researchgate.net When coupled with densitometry, TLC can provide accurate quantitative results. rsc.org

The separation in TLC is achieved on a plate coated with a stationary phase, such as silica (B1680970) gel 60 F254. lgcstandards.comrsc.org A suitable mobile phase, or developing system, is chosen to achieve the desired separation of the target analyte from impurities or other components in the sample matrix. lgcstandards.com For example, in the analysis of a mixture containing the this compound derivative rafoxanide, a mobile phase of ethyl acetate (B1210297): acetonitrile: toluene (B28343): ammonia (B1221849) (20:3:2:1, by volume) was used. lgcstandards.com In the synthesis of 3,5-diiodosalicylic acid, a precursor to this compound, TLC was used to monitor the reaction progress with a developing solvent of ethyl acetate:petroleum ether (1:1, v/v). google.com

After development, the spots are visualized, often under UV light, and the retardation factor (Rf) values are calculated. Quantification is achieved by scanning the plate with a densitometer at a specific wavelength, typically the wavelength of maximum absorbance of the analyte. lgcstandards.com The peak areas are then correlated with the concentration of the analyte using a calibration curve. rsc.org

Table 2: Exemplary TLC-Densitometry Method Parameters

| Parameter | Method for Rafoxanide and other veterinary drugs lgcstandards.com | Method for reaction monitoring of 3,5-diiodosalicylic acid synthesis google.com |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plate | TLC plate |

| Mobile Phase | Ethyl acetate: Acetonitrile: Toluene: Ammonia (20:3:2:1, by volume) | Ethyl acetate: Petroleum ether (1:1, v/v) |

| Detection | Densitometric scanning at 245 nm | Not Specified |

| Rf Value | Not Specified | Not Specified |

High-Performance Liquid Chromatography (HPLC) Method Development

Chemometric Approaches for Complex Mixture Analysis

In instances where chromatographic separation is incomplete or when analyzing complex mixtures, chemometric techniques can be applied to extract quantitative information from multivariate data.

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a powerful chemometric tool used to resolve co-eluting peaks in chromatography or overlapping spectra in spectroscopy. lgcstandards.comfarmaciajournal.compharma-india.com This method is particularly useful for the analysis of complex samples where complete separation of all components is challenging. MCR-ALS decomposes the data matrix into concentration profiles and pure component spectra without prior knowledge of the pure component spectra. pharma-india.com

In the context of analyzing veterinary drug residues, including the this compound derivative rafoxanide, in industrial wastewater, an MCR-ALS model was developed. lgcstandards.com The UV spectra of the components in the mixture were found to be severely overlapped, making univariate quantification impossible. lgcstandards.com The MCR-ALS method successfully resolved the complex mixture, allowing for the quantification of the individual drugs. lgcstandards.com The application of MCR-ALS involves acquiring data over a range of wavelengths and then using the algorithm to iteratively refine the concentration and spectral profiles of the components until a satisfactory fit is achieved. lgcstandards.comfarmaciajournal.com

Spectroscopic Quantification Techniques

Spectroscopic methods provide a rapid and non-destructive means of quantifying this compound and its derivatives, often without the need for extensive sample preparation. UV-Visible spectrophotometry is a commonly employed technique.

For instance, two spectrophotometric methods were developed for the quantification of rafoxanide. The first method involved direct measurement of the absorbance at its maximum absorption wavelength (λmax) of 280 nm in methanol. The second method was a colorimetric approach based on the oxidation of the drug followed by complexation with 2,2'-bipyridyl, which forms a colored complex with a λmax at 520 nm. Both methods demonstrated linearity over a defined concentration range and were validated according to ICH guidelines. Derivative spectrophotometry can also be used to enhance the resolution of overlapping spectral bands and improve the selectivity of the assay.

Table 3: Spectroscopic Quantification Methods for a this compound Derivative (Rafoxanide)

| Method | Principle | Wavelength (λmax) | Linearity Range (µg/mL) |

|---|---|---|---|

| Method M1 | Direct UV Spectrophotometry | 280 nm | 5-25 |

| Method M2 | Visible Spectrophotometry (Oxidation and complexation with 2,2'-bipyridyl) | 520 nm | 4-28 |

Q & A

Q. What strategies mitigate bias in interpreting the pharmacological efficacy of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.